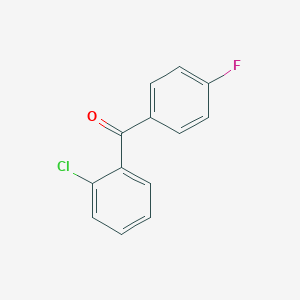

2-Chloro-4'-fluorobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141026. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODIKYQYCCFWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061983 | |

| Record name | Methanone, (2-chlorophenyl)(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806-23-1 | |

| Record name | (2-Chlorophenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4'-fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1806-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-chlorophenyl)(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (2-chlorophenyl)(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4'-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4'-FLUOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN5N5MA34F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4'-fluorobenzophenone (CAS: 1806-23-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4'-fluorobenzophenone, a key chemical intermediate with significant applications in pharmaceutical synthesis and material science. This document details its physicochemical properties, synthesis, and analytical methodologies, presenting a valuable resource for professionals in organic synthesis and drug discovery.

Core Properties and Identification

This compound, with the CAS number 1806-23-1, is a halogenated aromatic ketone. Its unique molecular structure, featuring both a chlorine and a fluorine atom on the benzophenone framework, imparts desirable reactivity and stability for its role as a building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical and General Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈ClFO | [2][3][4] |

| Molecular Weight | 234.65 g/mol | [2][4] |

| Appearance | White to light yellow crystalline solid/powder | [2][3] |

| Melting Point | 60-63 °C | [3] |

| Boiling Point | 337.3 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.277 - 1.3 g/cm³ | [2][3] |

| Vapor Pressure | 0.000106 mmHg at 25°C | [2] |

| Flash Point | 157.8 ± 22.3 °C | [3] |

| Purity | Typically ≥98.0% | [1] |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1806-23-1 |

| EINECS Number | 217-300-4 |

| PubChem CID | 74547 |

| Synonyms | (2-chlorophenyl)(4-fluorophenyl)methanone, o-chlorophenyl p-fluorophenyl ketone |

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts acylation reaction. This well-established method involves the reaction of fluorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[3]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Fluorobenzene

-

2-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Addition of Reactants: Cool the suspension in an ice bath to 0 °C. Slowly add 2-chlorobenzoyl chloride to the stirred suspension. After the addition is complete, add fluorobenzene dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield a crystalline solid of high purity.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 3: Analytical Methods

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., carbonyl, C-Cl, C-F). |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

| Gas Chromatography (GC) | Purity assessment and separation from impurities. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

While specific spectra for this compound are not provided here, spectral data is available in various chemical databases. The expected ¹H NMR spectrum would show complex multiplets in the aromatic region. The IR spectrum would exhibit a characteristic strong absorption for the carbonyl (C=O) group.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in:

-

Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory agents.[1] Its halogenated structure allows for further functionalization to create complex drug molecules.

-

Material Science: Due to its ability to absorb UV radiation, it is used in the formulation of UV stabilizers for plastics and coatings, protecting them from degradation by sunlight.[1]

-

Agrochemicals: It is an intermediate in the production of certain agrochemicals, such as the fungicide Nuarimol.[3]

Safety and Handling

This compound is suspected of causing genetic defects (H341) and should be handled with appropriate safety precautions.[5]

Precautionary Statements:

-

Obtain special instructions before use.[2]

-

Do not handle until all safety precautions have been read and understood.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

If exposed or concerned, get medical advice/attention.[2]

-

Store locked up.[2]

-

Dispose of contents/container to an approved waste disposal plant.[5]

For detailed safety information, refer to the Safety Data Sheet (SDS).

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

A Technical Guide to the Synthesis and Structure of (2-chlorophenyl)(4-fluorophenyl)methanone

Abstract

(2-chlorophenyl)(4-fluorophenyl)methanone, a halogenated diarylketone, is a pivotal chemical intermediate in the synthesis of high-value commercial products, particularly in the agrochemical and pharmaceutical sectors. Its structural attributes, stemming from the distinct electronic properties of the chloro- and fluoro-substituents, make it a versatile building block. This technical guide provides an in-depth review of the primary synthesis methodology for (2-chlorophenyl)(4-fluorophenyl)methanone, detailed experimental protocols, and a comprehensive analysis of its structural and physicochemical properties. The content is tailored for researchers, chemists, and professionals engaged in chemical synthesis and drug development.

Introduction

(2-chlorophenyl)(4-fluorophenyl)methanone (CAS No: 1806-23-1) is a specialized organic compound with the molecular formula C₁₃H₈ClFO.[1][2] It is also known by synonyms such as 2-Chloro-4'-fluorobenzophenone and o-chlorophenyl p-fluorophenyl ketone.[1] The molecule's significance is primarily derived from its role as a key precursor in the manufacturing of Nuarimol, a systemic fungicide used to protect crops.[1] Furthermore, its derivatives are integral to the synthesis of modern pharmaceuticals, including SGLT2 inhibitors like Empagliflozin.[3][4]

The synthesis of this diarylketone is most commonly achieved via the Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds with aromatic rings.[1][5] This guide will focus on this primary synthetic route, offering a detailed experimental protocol and workflow. Additionally, it will summarize the key physicochemical and spectroscopic properties of the compound, providing a foundational understanding for its application in further chemical transformations.

Physicochemical and Structural Properties

(2-chlorophenyl)(4-fluorophenyl)methanone is a white crystalline solid at ambient temperature, a physical characteristic that facilitates its handling and storage in industrial processes.[1] Its relatively low volatility is indicated by a high boiling point and low vapor pressure.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of (2-chlorophenyl)(4-fluorophenyl)methanone

| Property | Value | Reference(s) |

| CAS Number | 1806-23-1 | [1][2] |

| Molecular Formula | C₁₃H₈ClFO | [1][2] |

| Molecular Weight | 234.65 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 60-62 °C | [1] |

| Boiling Point | 337.3 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 157.8 ± 22.3 °C | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25 °C | [1] |

Synthesis Methodology: Friedel-Crafts Acylation

The most prevalent and industrially viable method for synthesizing (2-chlorophenyl)(4-fluorophenyl)methanone is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, fluorobenzene, with an acyl chloride, 2-chlorobenzoyl chloride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][5]

The mechanism begins with the formation of a complex between the Lewis acid (AlCl₃) and the chlorine atom of the 2-chlorobenzoyl chloride.[5] This is followed by the cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium ion. This potent electrophile then attacks the electron-rich fluorobenzene ring to form the final aryl ketone product.[5]

Caption: Friedel-Crafts acylation pathway for (2-chlorophenyl)(4-fluorophenyl)methanone synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure adapted from established methods for Friedel-Crafts acylation.[1][6] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment:

-

Fluorobenzene

-

2-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.

-

Reagent Addition: Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C with an ice bath.

-

Substrate Addition: Following the addition of the acyl chloride, add fluorobenzene (1.0 to 1.2 equivalents), also dropwise, while keeping the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Cautiously quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum chloride complexes.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to yield the pure (2-chlorophenyl)(4-fluorophenyl)methanone as a white crystalline solid.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Structural Characterization and Analysis

Table 2: Predicted Spectroscopic Data for (2-chlorophenyl)(4-fluorophenyl)methanone

| Technique | Expected Features |

| ¹H NMR | Multiple signals in the aromatic region (approx. 7.1-7.9 ppm). The protons on the 4-fluorophenyl ring will appear as a pair of doublets (or more complex multiplets due to F-H coupling). The protons on the 2-chlorophenyl ring will exhibit a more complex splitting pattern due to their asymmetry. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) around 194-196 ppm. Multiple signals in the aromatic region (approx. 125-140 ppm). The carbon attached to fluorine will show a large C-F coupling constant. |

| FT-IR (cm⁻¹) | Strong, characteristic C=O (ketone) stretching vibration around 1660-1690 cm⁻¹. C-Cl stretching vibration around 750 cm⁻¹. C-F stretching vibration around 1220-1260 cm⁻¹. Aromatic C=C and C-H stretching vibrations. |

| Mass Spec. (EI) | A molecular ion peak (M⁺) at m/z 234, with a characteristic M+2 peak at m/z 236 (approx. 1/3 intensity of M⁺) due to the ³⁷Cl isotope.[7][8] Key fragmentation patterns would likely involve the loss of Cl, F, and the formation of acylium ions (e.g., C₇H₄Cl⁺ at m/z 139 and C₇H₄F⁺ at m/z 123). |

Conclusion

(2-chlorophenyl)(4-fluorophenyl)methanone is a compound of significant industrial interest, underscored by its role in producing essential agrochemical and pharmaceutical products. Its synthesis is reliably achieved through Friedel-Crafts acylation, a scalable and efficient process. This guide has provided a comprehensive overview of this synthetic method, including a detailed experimental protocol and workflow, alongside a summary of the compound's key physical and structural characteristics. The data and methodologies presented herein serve as a valuable technical resource for professionals in the field of organic synthesis and chemical development.

References

- 1. innospk.com [innospk.com]

- 2. scbt.com [scbt.com]

- 3. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]

- 4. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Methanone, (4-chlorophenyl)phenyl- [webbook.nist.gov]

- 8. web.uvic.ca [web.uvic.ca]

2-Chloro-4'-fluorobenzophenone molecular weight and formula

An In-depth Technical Guide to 2-Chloro-4'-fluorobenzophenone for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. This document details its chemical properties, and outlines experimental protocols for its synthesis and characterization, tailored for professionals in research and drug development.

Core Properties of this compound

This compound, with the CAS number 1806-23-1, is a halogenated aromatic ketone. Its molecular structure, featuring a chlorophenyl group and a fluorophenyl group linked by a carbonyl bridge, makes it a versatile building block in the synthesis of more complex molecules.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₃H₈ClFO |

| Molecular Weight | 234.65 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 62°C (lit.) |

| Boiling Point | 211°C (lit.) |

| Density | 1.277 g/cm³ |

| Vapor Pressure | 0.000106 mmHg at 25°C |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃)[1].

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Fluorobenzene

-

2-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂) (or another inert solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath. Slowly add 2-chlorobenzoyl chloride to the stirred suspension. Following this, add fluorobenzene dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Analytical Characterization

Accurate characterization of the synthesized this compound is crucial to ensure its identity and purity. The following are standard analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure of the compound.

-

¹H NMR: Provides information about the number and environment of hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters are typically used. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed for more detailed structural assignment[2][3].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or methanol.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions: Inject the sample onto a suitable capillary column (e.g., a nonpolar column). A typical temperature program would involve an initial hold followed by a ramp to a final temperature to ensure separation from any impurities.

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum will show the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the crystalline this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[4].

-

Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet[4].

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Logical Relationships in Compound Characterization

The following diagram illustrates the relationship between the compound and the analytical techniques used for its characterization.

Caption: Logical workflow for the characterization of this compound.

References

Spectroscopic data of 2-Chloro-4'-fluorobenzophenone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-4'-fluorobenzophenone

This guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data

The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard. The aromatic region of the spectrum is expected to show complex multiplets due to the coupling of protons on the two benzene rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 2H | Aromatic Protons |

| ~7.3-7.6 | m | 4H | Aromatic Protons |

| ~7.1-7.2 | m | 2H | Aromatic Protons |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum is typically proton-decoupled to simplify it to single lines for each unique carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound[2]

| Chemical Shift (δ) ppm | Assignment |

| ~194-196 | C=O (Ketone) |

| ~165 (d, ¹JCF ≈ 252 Hz) | C-F |

| ~138 | Quaternary Carbon |

| ~133 | Quaternary Carbon |

| ~132 (d, ³JCF ≈ 9 Hz) | Aromatic CH |

| ~131 | Aromatic CH |

| ~130 | Aromatic CH |

| ~129 | Quaternary Carbon |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic CH |

Note: The assignments are tentative. The 'd' indicates a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Table 3: IR Spectroscopic Data for this compound[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H Stretch |

| ~1660 | Strong | C=O (Ketone) Stretch |

| ~1600, 1480, 1450 | Medium | Aromatic C=C Bending |

| ~1280 | Strong | C-F Stretch |

| ~850 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[5] This information is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Identity | Relative Intensity |

| 234 | [M]⁺ | High |

| 236 | [M+2]⁺ | Moderate (approx. 1/3 of M⁺) |

| 199 | [M-Cl]⁺ | Variable |

| 123 | [C₇H₄FO]⁺ | High |

| 111 | [C₆H₄Cl]⁺ | High |

Note: The molecular ion peak [M]⁺ is observed at m/z 234, corresponding to the molecular weight of the compound (234.66 g/mol ).[6] The presence of a significant [M+2]⁺ peak is characteristic of a compound containing one chlorine atom.

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ 0.00 ppm).[7]

-

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard one-pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each carbon.[8]

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Thin Solid Film): A small amount of solid this compound is dissolved in a volatile solvent like methylene chloride.[9] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]

-

Instrumentation and Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. The salt plate with the sample film is placed in the sample holder. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11] This solution is then further diluted.

-

Instrumentation and Data Acquisition: The analysis is typically performed using a mass spectrometer with an electron ionization (EI) source.[12] The sample is introduced into the instrument, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio and detected.[12]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of organic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. amherst.edu [amherst.edu]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. This compound | C13H8ClFO | CID 74547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. web.mit.edu [web.mit.edu]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-4'-fluorobenzophenone (CAS No: 1806-23-1), a chemical intermediate often utilized in pharmaceutical synthesis and other research applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category |

| Germ cell mutagenicity | Category 2 |

Source: ECHA C&L Inventory[1]

Table 2: Hazard Statements and Precautionary Statements

| Type | Code | Statement |

| Hazard | H341 | Suspected of causing genetic defects.[1] |

| Precautionary | P201 | Obtain special instructions before use.[2] |

| Precautionary | P202 | Do not handle until all safety precautions have been read and understood.[2] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| Precautionary | P308+P313 | IF exposed or concerned: Get medical advice/attention.[2] |

| Precautionary | P405 | Store locked up.[2][3] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Toxicological and Physical Properties

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C13H8ClFO[1][2] |

| Molecular Weight | 234.65 g/mol [1][2] |

| Physical State | White crystal[2] |

| Melting Point | 62°C (lit.)[2] |

| Boiling Point | 211°C (lit.)[2] |

| Density | 1.277 g/cm³[2] |

| Vapor Pressure | 0.000106 mmHg at 25°C[2] |

Note: Acute toxicity data (LD50/LC50) is not available in the consulted resources.[2]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and ensure chemical stability.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[2][5] A lab coat must be worn and fully buttoned.[5]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[2]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe dust or vapors.[2][3] Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the work area.[5]

Storage

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][3][7] Seek medical attention if irritation occurs.[4] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][3][4] Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][6]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[4][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4][6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[2][3] Ensure adequate ventilation.[2][3] Avoid breathing dust and contact with the substance.[2][3] Wear appropriate personal protective equipment.[2][3]

-

Environmental Precautions: Prevent the product from entering drains.[3][8]

-

Containment and Cleanup: Sweep up the spilled material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[3][4][6]

Visual Workflow Guides

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for the safe handling and storage of this compound.

Caption: Logical workflow for responding to an accidental spill.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, regional, and national regulations.[2] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods. Do not allow the product to enter the environment.[9]

Disclaimer

This document is intended as a guide and is based on currently available information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. The user assumes all responsibility for compliance with applicable laws and regulations.

References

- 1. This compound | C13H8ClFO | CID 74547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on 3-(4-chlorophenyl)-5-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C13H8ClFO, identified as 3-(4-chlorophenyl)-5-fluoro-1H-indole . Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related fluorinated indole derivatives to project its likely physicochemical properties, biological activities, and potential mechanisms of action.

Physicochemical Properties

While experimental data for 3-(4-chlorophenyl)-5-fluoro-1H-indole is not extensively documented, its properties can be estimated based on its structural components. A summary of these predicted properties is presented in Table 1.

| Property | Predicted Value |

| Molecular Weight | 245.68 g/mol |

| Molecular Formula | C14H9ClFN |

| IUPAC Name | 3-(4-chlorophenyl)-5-fluoro-1H-indole |

| CAS Number | Not available |

| LogP | ~4.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Topological Polar Surface Area | 15.79 Ų |

Table 1: Predicted Physicochemical Properties of 3-(4-chlorophenyl)-5-fluoro-1H-indole. These values are computationally predicted based on the chemical structure.

Potential Biological Activities and Quantitative Data

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. Although specific IC50 values for 3-(4-chlorophenyl)-5-fluoro-1H-indole are not available in the reviewed literature, data from structurally similar compounds suggest its potential therapeutic efficacy.

Anticancer Activity:

Numerous indole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, certain pyrazolinyl-indole derivatives have shown significant activity. One such compound, 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone, exhibited broad-spectrum anticancer activity across nine different cancer cell line panels[1]. Another study on 5-chloro-indole-2-carboxamide derivatives identified compounds with EC50 values for cell growth inhibition in the micromolar range against HCT116 colon cancer cells[2]. These findings suggest that 3-(4-chlorophenyl)-5-fluoro-1H-indole could also possess antiproliferative properties.

Anti-inflammatory Activity:

The indole nucleus is a common scaffold in molecules with anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators. While direct evidence for 3-(4-chlorophenyl)-5-fluoro-1H-indole is lacking, related indole derivatives have been shown to inhibit nitric oxide (NO) production in RAW 264.7 macrophages, a common assay for anti-inflammatory potential[2][3]. For example, a derivative of ursolic acid incorporating an indole moiety demonstrated a significant reduction in NO with an IC50 value of 2.2 µM[4].

| Compound Class | Biological Activity | Cell Line/Target | IC50/EC50 (µM) |

| Pyrazolinyl-Indole Derivative[1] | Anticancer | Various | Not specified |

| 5-Chloro-Indole-2-Carboxamide[2] | Anticancer | HCT116 | 7.1 ± 0.6 |

| Indole-modified Ursolic Acid[4] | Anti-inflammatory (NO inhibition) | RAW 264.7 | 2.2 ± 0.4 |

Table 2: Biological Activities of Structurally Related Indole Derivatives. This table provides a comparative reference for the potential activity of 3-(4-chlorophenyl)-5-fluoro-1H-indole.

Experimental Protocols

Generalized Synthesis via Fischer Indole Synthesis:

A common and versatile method for synthesizing indole derivatives is the Fischer indole synthesis. The following is a generalized protocol that could be adapted for the synthesis of 3-(4-chlorophenyl)-5-fluoro-1H-indole.

Step 1: Formation of the Phenylhydrazone.

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

-

Add a base, for example, sodium acetate, to neutralize the hydrochloride.

-

To this solution, add 4-chloroacetophenone (1 equivalent).

-

Heat the mixture to reflux for 2-4 hours to facilitate the condensation reaction and formation of the corresponding phenylhydrazone.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude phenylhydrazone product by filtration or extraction.

Step 2: Indolization.

-

Treat the crude phenylhydrazone with a strong acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or a mixture of sulfuric acid in ethanol.

-

Heat the mixture, typically to temperatures ranging from 80°C to 150°C, depending on the chosen catalyst and solvent.

-

The reaction involves a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.

-

After the reaction is complete (monitored by TLC), quench the reaction by pouring it onto ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-(4-chlorophenyl)-5-fluoro-1H-indole.

Mandatory Visualizations

Caption: A generalized workflow for the synthesis and biological evaluation of 3-(4-chlorophenyl)-5-fluoro-1H-indole.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | C19H18ClFN2 | CID 9862272 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-4'-fluorobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Chloro-4'-fluorobenzophenone in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on delivering detailed experimental protocols and a logical workflow to enable researchers to generate this critical data in-house. A thorough understanding of solubility is paramount for applications in drug development, chemical synthesis, and formulation science.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the design of solubility experiments and for the interpretation of their results.

| Property | Value |

| Molecular Formula | C₁₃H₈ClFO |

| Molecular Weight | 234.65 g/mol |

| CAS Number | 1806-23-1 |

| Appearance | White crystalline solid |

| Melting Point | 62 °C (lit.) |

| Boiling Point | 211 °C (lit.) |

| Density | 1.277 g/cm³ |

Solubility Data

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique.

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials or flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Logical workflow for solubility determination.

Signaling Pathways and Experimental Workflows

The determination of solubility does not directly involve biological signaling pathways. The experimental workflow is a linear process as depicted in the diagram above. The logical relationships between the steps are sequential, ensuring a robust and reproducible determination of the solubility of this compound. The critical aspects of this workflow are maintaining a constant temperature, ensuring the system reaches equilibrium, and accurately measuring the concentration of the dissolved solute.

An In-depth Technical Guide to the Discovery and History of Halogenated Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenones, a class of aromatic ketones, represent a cornerstone scaffold in medicinal chemistry and materials science. Their inherent physicochemical properties, coupled with the versatility of their diaryl ketone structure, have led to a broad spectrum of applications, from photoinitiators and fragrance enhancers to crucial pharmacophores in drug discovery.[1][2] The introduction of halogen substituents onto the benzophenone core has proven to be a pivotal strategy in modulating the biological activity and pharmacokinetic profiles of these compounds. This strategic halogenation can influence molecular lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.[3]

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of halogenated benzophenones. It is designed to serve as a detailed resource for researchers and professionals in drug development, offering insights into the evolution of this important class of compounds, their synthesis, and their impact on various signaling pathways.

Discovery and History

The journey of halogenated benzophenones is intrinsically linked to the development of synthetic organic chemistry, particularly the advent of the Friedel-Crafts reaction in 1877.[4] This reaction provided a reliable method for the acylation of aromatic compounds, paving the way for the synthesis of a vast array of substituted benzophenones.

Early Developments:

The initial synthesis of benzophenone itself can be achieved through several methods, including the reaction of benzene with carbon tetrachloride followed by hydrolysis, or the Friedel-Crafts acylation of benzene with benzoyl chloride.[5] The exploration of halogenated derivatives likely began as chemists started to investigate the scope of the Friedel-Crafts reaction with halogenated aromatic starting materials. The use of chlorobenzene in these reactions, for instance, would lead to the formation of chlorinated benzophenones.

Emergence in Medicinal Chemistry:

The deliberate synthesis and investigation of halogenated benzophenones for medicinal purposes gained momentum in the mid-20th century, aligning with the broader trend of exploring the effects of halogenation on drug activity. The journey of developing fluorine-containing drugs, for example, saw a significant milestone in 1954 with the discovery that fluorination could enhance the therapeutic index of corticosteroids.[3] This spurred interest in the systematic incorporation of halogens into various pharmacologically active scaffolds, including benzophenones.

Naturally occurring halogenated benzophenones, though less common than their non-halogenated counterparts, have also been discovered. For instance, the biosynthesis of the antifungal agent griseofulvin involves a halogenated benzophenone intermediate, griseophenone B, highlighting nature's use of this structural motif.[6] More recently, new halogenated benzophenone derivatives, pestalones B–H, have been isolated from fungi and shown to possess anti-proliferative properties.[7]

The recognition of benzophenone derivatives as pharmacologically active agents has grown over time.[8] Their utility as intermediates in the synthesis of major drug classes, such as the benzodiazepines, further solidified their importance. For example, 2-amino-5-chloro-2'-chlorobenzophenone is a key precursor in the synthesis of the anxiolytic drug lorazepam.[9]

In recent decades, research has focused on the diverse biological activities of halogenated benzophenones themselves, including their anti-inflammatory, anticancer, and neuroprotective effects.[4][10][11] This has led to the synthesis and evaluation of numerous derivatives with varying halogenation patterns to optimize their therapeutic potential.

Synthesis of Halogenated Benzophenones

The primary method for synthesizing halogenated benzophenones is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

General Workflow for Friedel-Crafts Acylation

The following diagram illustrates the general workflow for the synthesis of a halogenated benzophenone via Friedel-Crafts acylation.

Experimental Protocols

Synthesis of 4,4'-Dichlorobenzophenone via Friedel-Crafts Acylation[12][13]

This protocol describes the acylation of chlorobenzene with 4-chlorobenzoyl chloride.

Materials:

-

Chlorobenzene

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Petroleum ether (or another inert solvent like dichloromethane)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a stirrer and a reflux condenser, suspend anhydrous aluminum chloride in petroleum ether.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride in petroleum ether to the stirred suspension.

-

To this mixture, add chlorobenzene dropwise, maintaining a low temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield 4,4'-dichlorobenzophenone.

Synthesis of 2-Chlorobenzophenone[14]

This protocol details the synthesis of 2-chlorobenzophenone.

Materials:

-

Benzene

-

2-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride

-

Dichloromethane (solvent)

-

Hydrochloric acid (0.5 M)

Procedure:

-

Add 2-chlorobenzoyl chloride and anhydrous aluminum chloride to dichloromethane in a reaction flask under a nitrogen atmosphere.

-

Cool the mixture to between -20°C and -15°C.

-

Slowly drip in benzene, ensuring the reaction temperature is maintained in the specified range.

-

After the addition is complete, continue stirring for 2-2.5 hours.

-

Process the reaction mixture by adding 0.5 M hydrochloric acid.

-

Filter and crystallize the resulting solid to obtain 2-chlorobenzophenone.

Quantitative Data

The physicochemical properties and biological activities of halogenated benzophenones are crucial for understanding their structure-activity relationships.

Physicochemical Properties

The table below summarizes key physicochemical properties for a selection of halogenated benzophenones.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP |

| 4-Fluorobenzophenone | C₁₃H₉FO | 200.21 | 46-49 | 3.1 (approx.) |

| 4-Chlorobenzophenone | C₁₃H₉ClO | 216.66 | 75-77 | 3.85 |

| 4-Bromobenzophenone | C₁₃H₈BrO | 261.11 | 79-84 | 4.09 |

| 2,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 64-66 | 4.5 (approx.) |

| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 144-146 | 4.86 |

| 2-Amino-2',5-dichlorobenzophenone | C₁₃H₉Cl₂NO | 266.12 | 87-89 | 4.4 |

Data compiled from various sources.[9][12][13][14][15] logP values can vary based on the calculation method.

Biological Activity Data

The following table presents a selection of reported IC₅₀ values for halogenated benzophenones and related derivatives, highlighting their anti-inflammatory and anticancer activities.

| Compound/Derivative | Target/Cell Line | Biological Activity | IC₅₀ (µM) |

| para-Fluoro-containing benzophenone derivative | IL-6 | Anti-inflammatory | 0.19 |

| Fluorinated benzophenone derivative (62) | BACE-1 | Anti-Alzheimer's | 2.32 |

| Benzophenone derivative with para-fluoro group (46) | DLA cells | Anticancer | - (Significant activity reported) |

| Benzophenone derivative with para-chloro group (47) | DLA cells | Anticancer | - (Significant activity reported) |

| Benzophenone derivative (1) | HL-60 | Anticancer | 0.48 |

| Benzophenone derivative (1) | A-549 | Anticancer | 0.82 |

| Benzophenone derivative (1) | SMMC-7721 | Anticancer | 0.26 |

| Benzophenone derivative (1) | SW480 | Anticancer | 0.99 |

| Polyprenylated benzophenone (2) | HeLa | Anticancer | 10.18 |

| Polyprenylated benzophenone (2) | MCF-7 | Anticancer | 10.73 |

| Polyprenylated benzophenone (2) | B16 | Anticancer | 12.39 |

Data compiled from various sources.[4][11][16][17] Note: The specific structures of some derivatives are detailed in the cited literature.

Signaling Pathways and Mechanism of Action

Halogenated benzophenones exert their biological effects by modulating various cellular signaling pathways, particularly those involved in inflammation and cell proliferation.

Inhibition of Pro-inflammatory Pathways

Many halogenated benzophenones exhibit anti-inflammatory properties by inhibiting key signaling cascades such as the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.

p38 MAPK Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,4'-Dichlorobenzophenone (CAS 90-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica [mdpi.com]

Technical Guide: GHS Hazard Classification of 2-Chloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard classification for 2-Chloro-4'-fluorobenzophenone (CAS No. 1806-23-1). Due to the limited availability of direct experimental data for this specific compound, its classification as "Suspected of causing genetic defects" (Germ cell mutagenicity, Category 2) is primarily based on read-across from structurally similar compounds and computational toxicology assessments (QSAR). This document outlines the available data, the principles of the read-across approach, and the standard experimental protocols for relevant genotoxicity assays.

GHS Hazard Classification

This compound is classified under the GHS framework as follows:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Germ cell mutagenicity | 2 | Warning | H341: Suspected of causing genetic defects[1][2] |

Precautionary Statements:

| Code | Precautionary Statement |

| P201 | Obtain special instructions before use.[1] |

| P202 | Do not handle until all safety precautions have been read and understood.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[1] |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Basis of Classification: Read-Across and QSAR

Direct experimental genotoxicity data for this compound is not extensively available in the public domain. The classification is therefore predominantly derived from:

-

Read-Across: This is a toxicological assessment method that predicts the properties of a substance by using data from structurally similar chemicals. The underlying assumption is that similar structures will have similar physicochemical and toxicological properties. For this compound, data from other benzophenone derivatives, chlorobenzophenones, and fluorinated aromatic compounds are considered. A "Read-across analysis of 2-chloro-4-fluorobenzophenone for predicting Ames endpoint" has been noted in scientific literature, indicating this approach is being used for this chemical.

-

Quantitative Structure-Activity Relationship (QSAR): These are computational models that predict the biological activity of a chemical based on its molecular structure. Genotoxicity is a common endpoint for QSAR modeling.

The following diagram illustrates the logical workflow for the hazard classification of this compound based on these principles.

Data from Structural Analogues

The genotoxicity of several benzophenone derivatives has been investigated, providing the basis for the read-across assessment of this compound.

| Compound | Assay | Results |

| Benzophenone-type UV filters | SOS/umuC assay | Weak genotoxic activity in the presence of metabolic activation. |

| Benzophenone-3 | Luminescent umu-test | Positive results. |

| 2-Chloronitrobenzene & 4-Chloronitrobenzene | Salmonella typhimurium (Ames test) | Mutagenic with S9 activation. |

| 2-Chloronitrobenzene & 4-Chloronitrobenzene | Chinese Hamster Ovary (CHO) cells | Induced sister chromatid exchanges and chromosomal aberrations. |

| 3,3'-Dihalogenated benzidines | Salmonella typhimurium (Ames test) | Direct-acting mutagens. |

Standard Experimental Protocols for Genotoxicity Assays

While specific experimental reports for this compound are not publicly available, the following are detailed methodologies for the key in vitro assays typically used to assess mutagenicity and clastogenicity.

Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

This test evaluates the potential of a substance to induce gene mutations.

Methodology:

-

Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Procedure:

-

The test substance, bacterial culture, and (if required) S9 mix are combined.

-

This mixture is incorporated into a top agar and poured onto a minimal agar plate.

-

The plates are incubated for 48-72 hours at 37°C.

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test - OECD TG 473

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

Methodology:

-

Cell Lines: Primary human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are used.

-

Metabolic Activation: The test is performed with and without an S9 mix.

-

Procedure:

-

Cell cultures are treated with the test substance at various concentrations for a short period (e.g., 3-6 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9.

-

After treatment, cells are washed and incubated in fresh medium.

-

A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, treated with a hypotonic solution, fixed, and stained.

-

-

Endpoint: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

Signaling Pathways in Genotoxicity

The precise mechanisms by which this compound may exert genotoxic effects are not elucidated. However, many genotoxic compounds or their metabolites are electrophilic and can directly interact with DNA, forming adducts. This can lead to DNA damage, which, if not repaired, can result in mutations or chromosomal aberrations during DNA replication.

The following diagram provides a generalized signaling pathway for a chemical inducing genotoxicity.

Conclusion

The GHS classification of this compound as a suspected human mutagen (Germ cell mutagenicity, Category 2) is a precautionary measure based on the available data for structurally related compounds and computational predictions. Researchers, scientists, and drug development professionals should handle this compound with appropriate safety precautions as outlined in the precautionary statements. Further experimental testing would be necessary to definitively characterize the genotoxic potential of this specific chemical.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always refer to the most current SDS for detailed safety and handling information.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4'-fluorobenzophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a chlorinated and a fluorinated phenyl ring connected by a carbonyl group, makes it a versatile building block in medicinal chemistry and material science. The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones, including this compound. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound via the Friedel-Crafts acylation of fluorobenzene with 2-chlorobenzoyl chloride.

Reaction Principle and Mechanism

The synthesis of this compound proceeds through a classic Friedel-Crafts acylation mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the 2-chlorobenzoyl chloride to form a highly electrophilic acylium ion. The electron-rich fluorobenzene ring then acts as a nucleophile, attacking the acylium ion. Due to the ortho-, para-directing effect of the fluorine atom and steric hindrance, the acylation occurs predominantly at the para-position of fluorobenzene. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Chloride Catalyst

This protocol outlines the traditional and widely used method for the Friedel-Crafts acylation using anhydrous aluminum chloride.

Materials:

-

Fluorobenzene

-

2-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Hexane

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a drying tube, add anhydrous aluminum chloride (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.

-

Addition of Acyl Chloride: Cool the flask in an ice bath to 0-5 °C. Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.

-

Addition of Fluorobenzene: To this mixture, add fluorobenzene (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.

-

Reaction: After the complete addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with distilled water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

| Parameter | Value/Range | Reference |

| Reactants | ||

| Fluorobenzene | 1.1 equivalents | General Protocol |